TNG-0746132

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

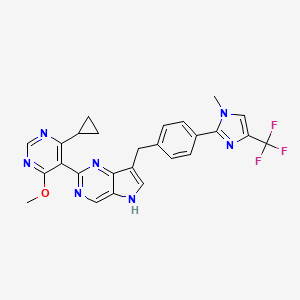

Molecular Formula |

C26H22F3N7O |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine |

InChI |

InChI=1S/C26H22F3N7O/c1-36-12-19(26(27,28)29)34-24(36)16-5-3-14(4-6-16)9-17-10-30-18-11-31-23(35-21(17)18)20-22(15-7-8-15)32-13-33-25(20)37-2/h3-6,10-13,15,30H,7-9H2,1-2H3 |

InChI Key |

ONJHDRGRJAZAHT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)CC3=CNC4=CN=C(N=C34)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TNG462 (Vopimetostat): An MTA-Cooperative PRMT5 Inhibitor

Disclaimer: The initial query for "TNG-0746132" did not yield a specific match. The provided information pertains to TNG462 , also known as Vopimetostat , a clinical-stage investigational drug. It is likely that "this compound" was a misinterpretation of a clinical trial identifier.

This technical guide provides a comprehensive overview of TNG462, a potent and selective, orally administered, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor developed by Tango Therapeutics for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) deletion.[1][2][3][4][5][6][7]

Core Concepts and Mechanism of Action

TNG462 leverages the principle of synthetic lethality to selectively target cancer cells. The mechanism is centered around the genetic loss of the MTAP gene, which is frequently co-deleted with the CDKN2A tumor suppressor gene in approximately 10-15% of all human cancers.[1][8]

In healthy cells, the MTAP enzyme metabolizes methylthioadenosine (MTA). However, in MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[2][8] MTA can act as a partial inhibitor of PRMT5.[8] TNG462 is designed to cooperatively bind to the PRMT5 enzyme only in the presence of high MTA concentrations, forming a stable ternary complex (PRMT5-MTA-TNG462).[2][6][7] This leads to potent and selective inhibition of PRMT5's methyltransferase activity in cancer cells, while having minimal effect on healthy cells with normal MTAP function and low MTA levels.[2][6] The inhibition of PRMT5 in cancer cells ultimately results in DNA damage and cell cycle arrest at the G2/M phase, leading to apoptosis.[4]

Below is a diagram illustrating the signaling pathway of TNG462's mechanism of action.

Caption: Mechanism of action of TNG462 in MTAP-deleted cancer cells.

Preclinical Data Summary

TNG462 has demonstrated significant anti-tumor activity in a wide range of preclinical models.

| Parameter | Value | Reference |

| Biochemical Potency (PRMT5•MTA Ki) | ≤ 300 fM | [9] |

| Cellular SDMA IC50 (HAP1 MTAP-null) | 800 pM | [9] |

| Viability GI50 (MTAP-null cells) | 4 nM | [4] |

| Selectivity (MTAP-null vs. MTAP-WT) | ~45-fold | [1][4] |

Oral administration of TNG462 has shown dose-dependent and durable tumor regressions, including complete responses, in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers.[1][4]

Clinical Development

TNG462 is currently being evaluated in a Phase 1/2 clinical trial (NCT05732831) for the treatment of patients with advanced or metastatic solid tumors with a confirmed homozygous MTAP deletion.[1][4][5]

| Indication | Number of Patients (n) | Objective Response Rate (ORR) | Reference |

| Cholangiocarcinoma | 7 | 43% | [10] |

| Pancreatic Cancer | 9 | 22% (2 partial responses) | [11] |

| Urothelial Cancer | 1 | 1 partial response | [11] |

| Non-Small Cell Lung Cancer | 4 | 1 partial response | [11] |

Early data from the clinical trial suggest that TNG462 is well-tolerated, with thrombocytopenia being the primary dose-limiting toxicity.[11]

Experimental Protocols Overview

Detailed experimental protocols are proprietary to the manufacturer. However, based on published research, the following experimental approaches are commonly used to characterize MTA-cooperative PRMT5 inhibitors like TNG462.

Caption: A generalized workflow for the evaluation of TNG462.

1. Biochemical Assays:

-

Objective: To determine the direct inhibitory activity of TNG462 on the PRMT5 enzyme in the presence of MTA.

-

Methodology: Enzyme inhibition assays are performed using purified recombinant PRMT5/MEP50 complex. The inhibitory constant (Ki) is determined by measuring the enzyme's methyltransferase activity at various concentrations of the inhibitor and MTA.

2. Cell-Based Assays:

-

Objective: To assess the potency and selectivity of TNG462 in a cellular context.

-

Methodology:

-

Cell Lines: Isogenic cell line pairs (with and without MTAP deletion) are used to determine selectivity. A broad panel of cancer cell lines with known MTAP status is also used.

-

Proliferation Assays: Cells are treated with a range of TNG462 concentrations to determine the half-maximal growth inhibition (GI50).

-

Target Engagement Assays: Western blotting is used to measure the levels of symmetric dimethylarginine (SDMA), a downstream biomarker of PRMT5 activity, to confirm target engagement.

-

Cell Cycle Analysis: Flow cytometry is used to assess the effect of TNG462 on cell cycle progression.

-

3. In Vivo Xenograft Models:

-

Objective: To evaluate the anti-tumor efficacy and tolerability of TNG462 in a living organism.

-

Methodology:

-

Models: Immunocompromised mice are implanted with either human cancer cell lines (CDX models) or patient-derived tumor fragments (PDX models) that have MTAP deletions.

-

Dosing: TNG462 is administered orally, and tumor growth is monitored over time.

-

Endpoints: Key endpoints include tumor growth inhibition, tumor regression, and overall survival. Body weight and general health of the animals are monitored to assess tolerability.

-

4. Clinical Trials:

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of TNG462 in patients with MTAP-deleted solid tumors.

-

Methodology: A Phase 1/2, multi-center, open-label study involving dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by dose expansion in specific tumor types.

Combination Therapies

Preclinical studies have shown that TNG462 has synergistic effects when combined with other targeted therapies, providing a strong rationale for clinical investigation of combination regimens.[12][13][14]

-

RAS(ON) Inhibitors: Combination with RAS(ON) inhibitors like daraxonrasib (RMC-6236) and zoldonrasib (RMC-9805) has shown significant tumor regressions in preclinical models of MTAP-deleted cancers with co-occurring KRAS mutations.[12][13] Clinical trials evaluating these combinations are planned.

-

EGFR Inhibitors: Enhanced efficacy has been observed when TNG462 is combined with the EGFR inhibitor osimertinib (B560133) in models with both MTAP deletion and EGFR mutations.[12][13]

-

CDK4/6 Inhibitors: The combination of TNG462 with CDK4/6 inhibitors has also demonstrated significant preclinical efficacy.[13][14]

This technical guide provides a summary of the publicly available information on TNG462. For more detailed and up-to-date information, please refer to the publications and clinical trial records from Tango Therapeutics.

References

- 1. tangotx.com [tangotx.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMT5 inhibitor that is synthetic lethal for MTAP deleted cancers - American Chemical Society [acs.digitellinc.com]

- 7. drughunter.com [drughunter.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. trial.medpath.com [trial.medpath.com]

- 11. ir.tangotx.com [ir.tangotx.com]

- 12. tangotx.com [tangotx.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

TNG-0746132: A Technical Overview of a Potent and Selective USP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound TNG-0746132, also known in scientific literature as TNG-6132. This molecule is a potent, selective, and orally bioavailable inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response pathway. Its mechanism of action presents a promising therapeutic strategy, particularly in the context of cancers with specific genetic vulnerabilities, such as BRCA1/2 mutations.

Core Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name: 2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-5H-pyrrolo[3,2-d]pyrimidine.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H22F3N7O | [1] |

| Molecular Weight | 505.51 g/mol | [1] |

| SMILES | Cc1n(cc(n1)C(F)(F)F)c2ccc(cc2)Cn3cc4c(c(n3)c5c(c(cn5)C)c6ccccc6)N | N/A |

| InChI Key | ONJHDRGRJAZAHT-UHFFFAOYSA-N | [1] |

Mechanism of Action and Signaling Pathway

This compound is a reversible and allosteric inhibitor of USP1.[2] USP1 plays a critical role in the DNA damage tolerance pathway by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is deficient. These cancer cells become highly dependent on other DNA repair pathways, including the one regulated by USP1.

By inhibiting USP1, this compound prevents the deubiquitination of PCNA. The resulting accumulation of ubiquitinated PCNA (ub-PCNA) at the replication fork is toxic to BRCA-deficient cancer cells, leading to replication fork collapse and ultimately cell death. This selective targeting of BRCA-mutant cells is an example of synthetic lethality, a promising strategy in cancer therapy.

The signaling pathway below illustrates the mechanism of action of this compound.

Caption: this compound inhibits USP1, leading to the accumulation of ub-PCNA and selective cell death in BRCA-mutant cancer cells.

Quantitative Biological Data

The biological activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes key quantitative data.

| Assay | Target/Cell Line | Value | Reference |

| Biochemical Assay (pIC50) | USP1-UAF1 complex | 7.9 | [3] |

| Cellular Viability Assay (pIC50) | MDA-MB-436 (BRCA1-mutant breast cancer) | 7.6 | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound. For complete, detailed protocols, please refer to the cited scientific literature.

In Vitro Cellular Viability Assay

A cellular viability assay using the MDA-MB-436 human breast cancer cell line, which harbors a BRCA1 mutation, was a key experiment to determine the potency of this compound in a relevant cancer context.

Objective: To determine the concentration of this compound that inhibits the growth of BRCA1-mutant cancer cells by 50% (IC50).

Methodology Summary:

-

Cell Culture: MDA-MB-436 cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: A dilution series of this compound is added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell growth and drug effect.

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well. The signal (luminescence or absorbance) is measured using a plate reader.

-

Data Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated from the dose-response curve.

In Vivo Mouse Xenograft Model

To assess the in vivo efficacy of this compound, a mouse xenograft model using a BRCA1-mutant cancer cell line was employed.

Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism and to assess its effect on the pharmacodynamic marker, ub-PCNA.

Methodology Summary:

-

Tumor Implantation: MDA-MB-436 cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

Treatment: Mice are treated with this compound at various doses (e.g., 10, 30, 100, 200 mg/kg) via oral gavage.[3]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ub-PCNA are measured by Western blotting to confirm target engagement.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated mice to those in a vehicle-treated control group.

The experimental workflow for the in vivo xenograft study is depicted below.

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Conclusion

This compound (TNG-6132) is a promising small molecule inhibitor of USP1 with demonstrated potency and selectivity in preclinical models. Its mechanism of action, which relies on the principle of synthetic lethality in BRCA-deficient cancers, represents a targeted therapeutic approach with the potential to address unmet needs in oncology. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

References

TNG-0746132 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of TNG462

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG462, developed by Tango Therapeutics, is a clinical-stage, highly potent, and selective small molecule inhibitor targeting Protein Arginine Methyltransferase 5 (PRMT5) through a novel, MTA-cooperative mechanism. This compound is engineered to exploit a synthetic lethal relationship in cancers with a specific genetic alteration—the deletion of the methylthioadenosine phosphorylase (MTAP) gene. Occurring in approximately 10-15% of all human cancers, MTAP deletion presents a significant opportunity for precision oncology.[1][2][3][4] TNG462 has demonstrated significant anti-tumor activity in preclinical models and is currently under investigation in Phase 1/2 clinical trials for patients with MTAP-deleted solid tumors.[3][4][5] This document provides a comprehensive overview of the mechanism of action, preclinical data, and the scientific rationale for the development of TNG462.

Core Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

The central mechanism of TNG462 revolves around the principle of synthetic lethality, targeting a vulnerability created by the loss of the MTAP gene in cancer cells.

In healthy cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA). However, in cancer cells with a homozygous deletion of the MTAP gene, the cell is unable to process MTA, leading to its accumulation.[1][2] MTA is a weak endogenous inhibitor of PRMT5, a key enzyme that methylates a variety of protein substrates, thereby regulating numerous cellular processes, including gene transcription, DNA damage repair, and cell cycle progression.[3][5]

TNG462 is designed to bind to the PRMT5 protein only when it is already in a complex with MTA.[1][6] This MTA-cooperative binding leads to a highly potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cancer cells, where MTA levels are high. In contrast, normal, MTAP-proficient cells have low intracellular concentrations of MTA, and thus TNG462 has a minimal effect, providing a wide therapeutic window.[1][7] The inhibition of PRMT5 in these cancer cells leads to downstream effects, including DNA damage and cell cycle arrest at the G2/M phase.[5]

Caption: TNG462's MTA-cooperative mechanism of action in MTAP-deleted cancer cells.

Quantitative Data Summary

The preclinical data for TNG462 highlight its high potency and selectivity for MTAP-deleted cancer cells.

| Parameter | Value | Cell Line/System | Notes |

| Biochemical Potency | |||

| PRMT5•MTA Ki | ≤ 300 fM | Biochemical Assay | Demonstrates extremely high affinity for the PRMT5-MTA complex.[3] |

| Cellular Potency | |||

| SDMA IC50 | 800 pM | HAP1 MTAP-null | Measures inhibition of PRMT5's methyltransferase activity in cells.[3] |

| Viability GI50 | 4 nM | HAP1 MTAP-null | Indicates potent inhibition of cell growth.[5] |

| Selectivity | |||

| Viability Selectivity | 45-fold | MTAP-null vs. MTAP-WT | Shows strong selectivity for killing MTAP-deleted cells over wild-type cells.[1][3][5] |

| SDMA IC90 Selectivity | 33-fold | HAP1 MTAP-null vs. MTAP-WT | Confirms target engagement selectivity at a high level of inhibition.[3] |

| Pharmacokinetics | |||

| Predicted Human Half-life (T1/2) | > 24 hours | Preclinical species extrapolation | Supports once-daily oral dosing.[3][5] |

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical characterization of TNG462.

In-Cell Western (ICW) for Symmetric Dimethylarginine (SDMA) Levels: This assay is used to quantify the pharmacodynamic effect of TNG462 on PRMT5 activity within cells.

Caption: Workflow for the In-Cell Western assay to measure PRMT5 activity.

Cell Viability Assays (GI50 Determination): To determine the effect of TNG462 on cell proliferation and survival, viability assays are performed on a panel of cancer cell lines with and without MTAP deletion.

-

Cell Plating: Cancer cell lines are seeded in multi-well plates.

-

Compound Addition: A dilution series of TNG462 is added to the cells.

-

Incubation: Cells are incubated with the compound for a period of several days.

-

Viability Measurement: Cell viability is assessed using a reagent such as resazurin (B115843) or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: The concentration of TNG462 that inhibits cell growth by 50% (GI50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Models for In Vivo Efficacy: To evaluate the anti-tumor activity of TNG462 in a living organism, xenograft studies are conducted.

-

Tumor Implantation: Human cancer cells (either cell lines or patient-derived) with MTAP deletion are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a specified size.

-

Treatment: Mice are randomized into vehicle control and TNG462 treatment groups. TNG462 is administered orally, typically on a once-daily schedule.[5]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring SDMA levels). The anti-tumor efficacy is determined by comparing the tumor growth in the TNG462-treated group to the vehicle control group.

Clinical Development and Future Directions

TNG462 is currently in Phase 1/2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with a variety of MTAP-deleted solid tumors.[5] The strong preclinical data, demonstrating a wide therapeutic index and potent anti-tumor activity, support its potential as a best-in-class MTA-cooperative PRMT5 inhibitor.[8]

Furthermore, the mechanism of action of TNG462 provides a strong rationale for combination therapies. Preclinical studies have shown that combining TNG462 with inhibitors of other signaling pathways that are frequently co-altered with MTAP deletion (such as KRAS or EGFR pathways) can lead to enhanced tumor regressions.[9][10] These findings are paving the way for clinical trials investigating TNG462 in combination with other targeted agents.[9][10]

Conclusion

TNG462 represents a promising new approach in precision oncology. Its novel MTA-cooperative mechanism of action allows for the highly selective targeting of cancer cells with MTAP deletions, a common genetic alteration across numerous tumor types. The robust preclinical data, demonstrating high potency, selectivity, and in vivo efficacy, have established a strong foundation for its ongoing clinical development as both a monotherapy and a combination agent.

References

- 1. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMT5 inhibitor that is synthetic lethal for MTAP deleted cancers - American Chemical Society [acs.digitellinc.com]

- 2. SciMeetings [scimeetings.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drughunter.com [drughunter.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

The Biological Target of TNG-0746132: An In-depth Guide to MTA-Cooperative PRMT5 Inhibition in MTAP-Deleted Cancers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and mechanism of action of TNG-0746132 and related compounds, a novel class of precision oncology agents developed by Tango Therapeutics. While "this compound" appears to be a preclinical or internal identifier, publicly available information points to a series of clinical-stage molecules, including TNG908, TNG462 (Vopimetostat), and TNG456, that share a common and innovative therapeutic strategy.[1] The core of this strategy is the selective inhibition of Protein Arginine Methyltransferase 5 (PRMT5) in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4]

Executive Summary

The central biological target of the this compound series of compounds is PRMT5 , a critical enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5] These molecules are not conventional PRMT5 inhibitors. Instead, they employ a sophisticated MTA-cooperative mechanism that confers high selectivity for cancer cells with a homozygous deletion of the MTAP gene.[6] This genetic alteration, present in approximately 10-15% of all human cancers, creates a unique metabolic vulnerability that these drugs are designed to exploit, representing a significant advance in precision medicine.[3][7] This guide will detail the underlying biology of this synthetic lethal interaction, present key preclinical and clinical data, outline relevant experimental protocols, and visualize the core scientific concepts.

The Core Biological Target: PRMT5

PRMT5 is the primary enzyme catalyzing symmetric dimethylarginine (SDMA) marks on its substrates.[8] It forms a complex with a binding partner, such as MEP50 (WDR77), to carry out its function. PRMT5 plays a crucial role in a multitude of cellular processes, including:

-

Gene Transcription: Through methylation of histone tails (e.g., H4R3me2s), PRMT5 can repress the expression of tumor suppressor genes.[9]

-

RNA Splicing: PRMT5 methylates components of the spliceosome, such as Sm proteins, which is essential for proper RNA processing.[10]

-

Signal Transduction: It can modulate key signaling pathways, including the EGFR/Akt and WNT/β-catenin pathways, to promote cell proliferation and survival.[11][12]

Given its essential roles, PRMT5 is a compelling target for cancer therapy. However, first-generation, non-selective PRMT5 inhibitors have been hampered by on-target toxicities, particularly hematological side effects, as they inhibit PRMT5 in healthy and cancerous cells alike.[13][14]

The Synthetic Lethal Relationship with MTAP Deletion

The innovation of the this compound series lies in its exploitation of a synthetic lethal relationship between PRMT5 and the MTAP gene.

The Role of MTAP and MTA

The MTAP gene is located on chromosome 9p21, adjacent to the well-known tumor suppressor gene CDKN2A.[15] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in a wide range of cancers.[16]

MTAP's function is to metabolize 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of the polyamine synthesis pathway.[15] When the MTAP gene is deleted, MTA can no longer be salvaged and accumulates to high concentrations (10-100 times greater than normal) within the cancer cells.[17]

MTA as an Endogenous PRMT5 Inhibitor

MTA is structurally similar to S-adenosylmethionine (SAM), the universal methyl donor and essential cofactor for PRMT5.[17] MTA acts as a weak, endogenous competitive inhibitor of PRMT5 by binding to the SAM pocket.[7][18] This partial inhibition of PRMT5 in MTAP-deleted cells makes them uniquely vulnerable to further, more potent inhibition of the enzyme.[16]

MTA-Cooperative Inhibition

This compound and its analogues are designed to bind preferentially and cooperatively to the PRMT5•MTA complex.[6][19] This means the inhibitor has a much higher affinity for PRMT5 when MTA is already bound in the SAM pocket.[20] This mechanism provides a large therapeutic window:

-

In MTAP-deleted cancer cells: High MTA levels lead to the formation of numerous PRMT5•MTA complexes, which are then potently targeted and inhibited by the drug.

-

In healthy (MTAP-wildtype) cells: Low MTA levels mean PRMT5 is predominantly bound to SAM. The drug has a much lower affinity for the PRMT5•SAM complex, leaving healthy cells largely unaffected.[2]

The result is a highly selective, synthetic lethal killing of cancer cells harboring the MTAP deletion.[3]

Quantitative Data

The following tables summarize the publicly available quantitative data for Tango Therapeutics' MTA-cooperative PRMT5 inhibitors.

Table 1: Biochemical and Cellular Potency

| Compound | Assay Type | Condition | IC50 / Ki | Reference(s) |

| TNG908 | Biochemical (Enzymatic) | - MTA (apo-PRMT5) | IC50: 262 ± 52 nM; Ki: 3.2 nM | [19] |

| Biochemical (Enzymatic) | + MTA | IC50: 21.2 ± 9.3 nM; Ki: 0.26 nM | [19] | |

| Cellular SDMA (HAP1) | MTAP-wildtype | IC50: 180 nM | [19] | |

| Cellular SDMA (HAP1) | MTAP-null | IC50: 9 nM | [19] | |

| TNG462 | Biochemical (Enzymatic) | PRMT5•MTA complex | Ki: ≤ 300 fM | [1] |

| Cellular SDMA (HAP1) | MTAP-null | IC50: 800 pM | [1] | |

| Cellular Viability (HAP1) | MTAP-null | GI50: 4 nM | [1] | |

| TNG456 | Cellular Viability | MTAP-null | GI50: 20 nM |

Table 2: Selectivity and Clinical Data

| Compound | Parameter | Value | Reference(s) |

| TNG908 | MTAP-null vs. MTAP-WT Selectivity | ~15-fold | [19][21] |

| TNG462 | MTAP-null vs. MTAP-WT Selectivity | ~45-fold | [1][4] |

| Clinical ORR (Cholangiocarcinoma) | 43% (3/7 patients) | ||

| Clinical ORR (Across 16 cancer types) | 27% (at 9.4 mo. follow-up) | [22] | |

| Clinical mPFS (2L Pancreatic Cancer) | 7.2 months | [22] | |

| TNG456 | MTAP-null vs. MTAP-WT Selectivity | ~55-fold | [23][24][25] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling concepts.

Caption: MTA-Cooperative PRMT5 Inhibition Pathway in MTAP-deleted Cancer.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Evaluating MTA-Cooperative PRMT5 Inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PRMT5 inhibitors. The following are generalized protocols for key experiments based on published literature.

Biochemical PRMT5 Enzymatic Assay (e.g., MTase-Glo™)

This assay directly measures the enzymatic activity of the purified PRMT5/MEP50 complex and its inhibition.[26][27]

-

Principle: This bioluminescent assay quantifies the amount of S-adenosylhomocysteine (SAH), the universal by-product of SAM-dependent methylation reactions. A decrease in SAH corresponds to the inhibition of PRMT5.[28]

-

Materials:

-

Recombinant human PRMT5/MEP50 complex.

-

Histone H4 peptide substrate.

-

S-adenosylmethionine (SAM).

-

Methylthioadenosine (MTA) (for cooperativity assessment).

-

Test inhibitor (e.g., this compound series compound).

-

MTase-Glo™ Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Luminometer.

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

-

Reaction Setup: In a 384-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the inhibitor at various concentrations. For MTA-cooperativity, parallel reactions are set up with and without a fixed concentration of MTA.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding SAM.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection:

-

Add MTase-Glo™ Reagent to the wells to stop the enzymatic reaction and deplete excess SAM. Incubate as per the manufacturer's protocol.

-

Add MTase-Glo™ Detection Solution to convert SAH to ATP, which then drives a luciferase reaction.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the SAH concentration.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the data using a four-parameter dose-response curve to determine the IC50 value.[8]

-

Cellular Target Engagement Assay (SDMA Western Blot)

This assay confirms that the inhibitor engages PRMT5 within a cellular context by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate.[29][30]

-

Principle: Utilizes an antibody specific to the SDMA mark on proteins (e.g., SmD3 or global SDMA) to detect changes in PRMT5 activity in inhibitor-treated cells via Western blot.[10]

-

Materials:

-

MTAP-wildtype and MTAP-null isogenic cancer cell lines.

-

Test inhibitor.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-SDMA, anti-SmD3 (or other substrate), and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with increasing concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against a total protein loading control to normalize the SDMA signal.

-

Data Analysis: Quantify the band intensities to determine the cellular EC50 value (the concentration at which 50% of the SDMA signal is inhibited).[11]

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the functional consequence of PRMT5 inhibition on cell proliferation and viability.[31]

-

Principle: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.

-

Materials:

-

MTAP-wildtype and MTAP-null isogenic cancer cell lines.

-

Test inhibitor.

-

Opaque-walled 96-well plates.

-

CellTiter-Glo® Reagent (Promega).

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density and incubate for 24 hours.[32]

-

Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for an extended period to assess the anti-proliferative effect (e.g., 72 to 144 hours).[32]

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure luminescence. Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[32]

-

Conclusion

The biological target of the this compound series of compounds is PRMT5. These molecules are distinguished by their MTA-cooperative mechanism of inhibition, which leverages the accumulation of MTA in MTAP-deleted cancers to achieve remarkable selectivity and a wide therapeutic index. This synthetic lethal approach has demonstrated significant promise in preclinical models and early clinical trials, offering a highly targeted and potent therapeutic strategy for a well-defined patient population across numerous cancer types. The continued development of these next-generation PRMT5 inhibitors represents a paradigm of precision oncology, turning a cancer-specific metabolic defect into a therapeutic vulnerability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Next-generation PRMT5 inhibitor drives strong antitumor activity | BioWorld [bioworld.com]

- 3. Tango Therapeutics to Highlight Preclinical Data on [globenewswire.com]

- 4. tangotx.com [tangotx.com]

- 5. Item - MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - American Chemical Society - Figshare [acs.figshare.com]

- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. ideayabio.com [ideayabio.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. tangotx.com [tangotx.com]

- 18. researchgate.net [researchgate.net]

- 19. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tangotx.com [tangotx.com]

- 21. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]

- 23. tangotx.com [tangotx.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. researchgate.net [researchgate.net]

- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 27. researchgate.net [researchgate.net]

- 28. MTase-Glo Methyltransferase Assay Protocol [worldwide.promega.com]

- 29. benchchem.com [benchchem.com]

- 30. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Synthesis of TNG-0746132

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNG-0746132 is a pyrrolo[3,2-d]pyrimidine compound with potential applications in cancer treatment. This document provides a comprehensive overview of its synthesis, intended for an audience with a strong background in medicinal chemistry and drug development. The synthesis pathway is detailed, with specific experimental protocols and quantitative data presented in a structured format. Visual diagrams generated using Graphviz are included to illustrate the chemical transformations and logical workflows, adhering to strict formatting guidelines for clarity and accessibility.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process involving the construction of the core pyrrolo[3,2-d]pyrimidine scaffold followed by subsequent functionalization. The general approach leverages established methodologies in heterocyclic chemistry. While the specific details for the synthesis of this compound are proprietary and contained within patent literature, a representative pathway for similar pyrrolo[3,2-d]pyrimidine compounds can be elucidated from scientific publications and patents.

A crucial reference for the synthesis of compounds related to this compound is the patent application WO2022174184 A1, titled "Preparation of pyrrolo[3,2-d]pyrimidine compounds and methods of use in the treatment of cancer".[1][2][3][4][5] This document outlines the preparation of a class of pyrrolo[3,2-d]pyrimidine derivatives for therapeutic use.

The following diagram outlines a plausible, generalized synthetic pathway for a pyrrolo[3,2-d]pyrimidine core, which is the foundational structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are outlined within the examples section of the patent WO2022174184 A1. While the full text of the patent is required for a complete reproduction, this guide provides a generalized experimental workflow based on common practices for the synthesis of similar heterocyclic compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis and purification of a target compound like this compound.

Quantitative Data Summary

Quantitative data, including reaction yields, reagent quantities, and reaction conditions, are critical for the reproducibility of a synthesis. This information is meticulously detailed within the patent literature. For the purpose of this guide, a template for structuring such data is provided below. Access to the full patent document is necessary to populate this table with the specific values for the synthesis of this compound.

| Step | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Substituted Pyrrole | Reagent A, Base | DMF | 80 | 12 | Intermediate 1 | Data not available |

| 2 | Intermediate 1 | Reagent B, Catalyst | Dioxane | 100 | 6 | Intermediate 2 | Data not available |

| 3 | Intermediate 2 | Reagent C, Acid | Methanol | RT | 2 | This compound | Data not available |

Note: The data in this table is illustrative. Specific details must be obtained from the relevant patent.

Signaling Pathway Context

While the primary focus of this guide is the chemical synthesis of this compound, understanding its biological context is crucial for drug development professionals. This compound is described as a compound with anticancer activity.[1][2][3][4][5] Compounds of the pyrrolo[3,2-d]pyrimidine class are often designed as inhibitors of specific cellular signaling pathways implicated in cancer progression. The logical relationship for the mechanism of action of such an inhibitor is depicted below.

Conclusion

The synthesis of this compound represents a significant endeavor in the field of medicinal chemistry, aimed at developing novel anticancer therapeutics. This guide has provided a framework for understanding its synthesis, based on available information and general chemical principles. For the precise and detailed protocols necessary for laboratory synthesis, consulting the primary patent literature, specifically WO2022174184 A1, is essential. The structured presentation of data and visual diagrams herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Technical Guide: Discovery and Development of TNG-6132, a Potent and Selective USP1 Inhibitor

Disclaimer: The initial query for "TNG-0746132" did not yield specific results. Based on available data for compounds developed by Tango Therapeutics, it is highly probable that the intended subject was TNG-6132 , a USP1 inhibitor. This document focuses on the discovery and development of TNG-6132.

Executive Summary

TNG-6132 is a potent, selective, and orally bioavailable allosteric inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Peptidase 1 (USP1). The inhibition of USP1 has emerged as a promising therapeutic strategy in cancers with deficiencies in the DNA damage response pathway, particularly those with mutations in BRCA1 and BRCA2. TNG-6132 demonstrates a synthetic lethal effect in BRCA1/2-mutant cancer cells by disrupting DNA repair and replication processes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of TNG-6132, including detailed experimental protocols and quantitative data.

Discovery and Lead Optimization

The discovery of TNG-6132 was the result of a targeted effort to identify small molecule inhibitors of USP1. High-throughput screening and subsequent medicinal chemistry efforts led to the identification of a novel chemical scaffold with potent inhibitory activity against the USP1-UAF1 complex. Structure-activity relationship (SAR) studies were conducted to optimize potency, selectivity, and pharmacokinetic properties, culminating in the selection of TNG-6132 as a lead candidate for further development. An X-ray co-crystal structure of TNG-6132 bound to the USP1-UAF1 complex revealed that it binds to a cryptic allosteric pocket, providing a structural basis for its inhibitory mechanism.[1][2]

Mechanism of Action

TNG-6132 is a reversible, allosteric inhibitor of the USP1-UAF1 deubiquitinase complex.[1][2] USP1 plays a critical role in the DNA damage response by deubiquitinating two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). By inhibiting USP1, TNG-6132 leads to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA replication and repair processes. In cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, this disruption leads to catastrophic DNA damage and subsequent cell death, an effect known as synthetic lethality.

Quantitative Preclinical Data

The preclinical activity of TNG-6132 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of TNG-6132

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical Assay | USP1-UAF1 Complex | pIC50 | 7.9 |

| Cellular Viability Assay | MDA-MB-436 (BRCA1 mutant) | pIC50 | 7.6 |

Table 2: In Vivo Efficacy of TNG-6132 in MDA-MB-436 Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Pharmacodynamic Marker (ub-PCNA) |

| TNG-6132 | 10 mg/kg | Dose-proportional plasma exposure | Dose-dependent increase |

| TNG-6132 | 30 mg/kg | Dose-proportional plasma exposure | Dose-dependent increase |

| TNG-6132 | 100 mg/kg | Significant tumor growth suppression | Dose-dependent increase |

Table 3: In Vivo Efficacy in PARP Inhibitor-Resistant PDX Model

| Treatment Group | Dosing Regimen | Outcome |

| TNG-6132 | 100 mg/kg | Reduced tumor volume |

| TNG-6132 | 200 mg/kg | Reduced tumor volume |

Detailed Experimental Protocols

USP1-UAF1 Biochemical Assay

Objective: To determine the in vitro inhibitory potency of TNG-6132 against the purified USP1-UAF1 enzyme complex.

Methodology:

-

Reagents: Recombinant human USP1-UAF1 complex, ubiquitin-rhodamine 110 substrate, assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Procedure: a. TNG-6132 is serially diluted in DMSO and then further diluted in assay buffer. b. The USP1-UAF1 enzyme complex is added to the wells of a 384-well plate containing the diluted compound or DMSO control. c. The plate is incubated for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding. d. The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate. e. The fluorescence intensity is measured over time using a plate reader (excitation/emission wavelengths appropriate for rhodamine 110). f. The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Viability Assay

Objective: To assess the effect of TNG-6132 on the viability of cancer cell lines.

Methodology:

-

Cell Line: MDA-MB-436 (BRCA1 mutant breast cancer cell line).

-

Reagents: Cell culture medium (e.g., DMEM with 10% FBS), TNG-6132, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure: a. MDA-MB-436 cells are seeded in 96-well plates and allowed to adhere overnight. b. TNG-6132 is serially diluted and added to the cells. A DMSO-only control is included. c. The cells are incubated with the compound for a specified period (e.g., 72 hours). d. The CellTiter-Glo® reagent is added to each well, and the plate is incubated for a short period to stabilize the luminescent signal. e. Luminescence is measured using a plate reader. f. The percentage of viable cells relative to the DMSO control is calculated, and IC50 values are determined from the dose-response curve.

Mouse Xenograft Efficacy Model

Objective: To evaluate the in vivo anti-tumor efficacy of TNG-6132.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Cell Line: MDA-MB-436 cells.

-

Procedure: a. MDA-MB-436 cells are implanted subcutaneously into the flank of the mice. b. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). c. Mice are randomized into vehicle control and TNG-6132 treatment groups. d. TNG-6132 is formulated for oral administration and dosed daily at specified concentrations (e.g., 10, 30, 100 mg/kg). e. Tumor volume and body weight are measured regularly (e.g., twice weekly). f. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for ub-PCNA). g. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Experimental and Developmental Workflow

The discovery and preclinical development of TNG-6132 followed a structured workflow, from initial target identification to in vivo efficacy studies.

Conclusion

TNG-6132 is a potent and selective USP1 inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in relevant cancer models. Its synthetic lethal approach in BRCA1/2-mutant tumors represents a promising targeted therapy. Further clinical development will be necessary to establish its safety and efficacy in patients. The data and protocols presented in this guide provide a comprehensive overview of the foundational science supporting the continued investigation of TNG-6132 and other USP1 inhibitors.

References

In-Depth Technical Guide: TNG-0746132 (Vopimetostat)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

TNG-0746132 , also known as TNG462 and its International Nonproprietary Name (INN) Vopimetostat , is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).

IUPAC Name: N-(6-amino-5-ethyl-3-pyridinyl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide

Mechanism of Action: A Synthetically Lethal Approach in MTAP-Deleted Cancers

TNG462 employs a synthetic lethality strategy to selectively target cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer.

In normal cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA). In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[3] This accumulation is the key to TNG462's selective action.

MTA acts as an endogenous, partial inhibitor of PRMT5 by competing with its natural cofactor, S-adenosylmethionine (SAM).[2] TNG462 is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells. This cooperative binding potently and selectively inhibits the residual PRMT5 activity in these cancer cells, while largely sparing healthy cells where MTA levels are low.[1][2] The inhibition of PRMT5, an enzyme essential for various cellular processes including RNA splicing and signal transduction, leads to cell cycle arrest and apoptosis in MTAP-deleted tumor cells.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for TNG462.

Table 1: In Vitro Activity of TNG462

| Assay | Cell Line/System | Parameter | Value | Reference |

| PRMT1 Inhibition | Biochemical Assay | IC50 | 6 nM | |

| PRMT5 Inhibition | Biochemical Assay | IC50 | ~1.1 nM | |

| SDMA In-Cell Western | HAP1 MTAP-null | IC50 | 800 pM | |

| Cell Viability | MTAP-deleted tumor cell lines | GI50 | 10-30 nM |

Table 2: Preclinical In Vivo Efficacy of TNG462

| Animal Model | Dosing Regimen | Outcome | Reference |

| Xenograft mouse model (MTAP-deficient cell lines) | 40, 100 mg/kg; once daily or b.i.d; 21 days; p.o. | Anti-tumor activity | |

| Xenograft mouse model (MTAP-deficient cell line) with Osimertinib | 30 mg/kg; twice daily; 5 weeks; p.o. | Synergistic anti-tumor activity |

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol is a representative method for determining the effect of TNG462 on the viability of cancer cell lines.

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HAP1 isogenic pair)

-

Complete cell culture medium

-

96-well plates

-

TNG462 (Vopimetostat)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of TNG462 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the TNG462 dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, at 37°C and 5% CO2.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Symmetric Dimethylarginine (SDMA) In-Cell Western Assay (General Protocol)

This assay quantifies the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine, a product of PRMT5-mediated methylation.

Materials:

-

MTAP-deleted and wild-type cancer cell lines

-

96-well plates

-

TNG462 (Vopimetostat)

-

Fixation and permeabilization buffers (e.g., 4% paraformaldehyde in PBS, 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibody against SDMA (e.g., from Cell Signaling Technology)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Culture and Treatment: Seed and treat cells with TNG462 in a 96-well plate as described in the cell viability assay protocol.

-

Fixation and Permeabilization:

-

After the desired treatment period, remove the culture medium and wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Blocking: Wash the cells with PBS containing 0.1% Tween-20 (PBST) and then block with blocking buffer for 1.5 hours at room temperature.

-

Antibody Incubation:

-

Incubate the cells with the primary anti-SDMA antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells multiple times with PBST.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash the cells extensively with PBST.

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of the SDMA signal and normalize it to the nuclear stain signal to determine the relative SDMA levels.

-

Xenograft Tumor Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of TNG462 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

MTAP-deleted cancer cell line (e.g., LU99, OCI-LY19)

-

Matrigel (optional)

-

TNG462 (Vopimetostat)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject approximately 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer TNG462 orally (p.o.) to the treatment group at the desired dose and schedule.

-

Administer the vehicle to the control group following the same schedule.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Signaling Pathways and Logical Relationships

TNG462 Mechanism of Action in MTAP-Deleted Cancer Cells

The following diagram illustrates the synthetic lethal interaction exploited by TNG462.

Caption: TNG462's selective mechanism in MTAP-deleted vs. wild-type cells.

Experimental Workflow for Preclinical Evaluation of TNG462

This diagram outlines the typical workflow for the preclinical assessment of a targeted anti-cancer agent like TNG462.

Caption: Preclinical development workflow for TNG462.

References

In Vitro Activity of TNG-0746132: A Technical Overview

An In-depth Examination of Preclinical Data for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the currently available in vitro data for TNG-0746132, a compound with potential anticancer activity. Due to the limited public information on this compound, this guide focuses on the foundational aspects of its handling and preparation for experimental use, as detailed in publicly accessible vendor information. At present, specific quantitative data on its biological activity (e.g., IC50 values), detailed experimental protocols from peer-reviewed studies, and established signaling pathways are not available in the public domain. This suggests that this compound may be an early-stage investigational compound with data yet to be published.

Compound Handling and Solubility

Proper handling and solubilization of investigational compounds are critical for reproducible in vitro experiments. The following information has been compiled from vendor-supplied data sheets.

Stock Solution Preparation

The preparation of a stable, concentrated stock solution is the first step in most in vitro assays. For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Table 1: this compound Stock Solution Preparation in DMSO

| Parameter | Value | Notes |

| Solvent | DMSO | Hygroscopic; use newly opened solvent for best results. |

| Maximum Solubility | 33.33 mg/mL (65.94 mM) | Ultrasonic assistance may be required. |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. |

Working Solution Preparation for In Vitro and In Vivo Experiments

For cell-based assays and animal studies, the DMSO stock solution must be further diluted in aqueous-based solutions. The following protocols have been suggested to prepare working solutions.[1][2][3] It is recommended to prepare these solutions fresh for each experiment.[2][3]

Table 2: Recommended Protocols for this compound Working Solution Preparation

| Protocol | Solvent Composition | Final Concentration | Notes |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) | A clear solution is expected.[1] |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) | A clear solution is expected.[1] |

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.95 mM) | A clear solution is expected.[1] |

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2][3]

Experimental Workflow for In Vitro Studies

While specific experimental protocols for this compound are not available, a general workflow for assessing the in vitro activity of a novel anticancer compound is presented below. This logical relationship diagram illustrates the typical progression from initial compound handling to the assessment of cellular effects.

Figure 1. A generalized workflow for determining the in vitro cytotoxic activity of a compound.

Postulated Mechanism of Action and Signaling

The mechanism of action for this compound is not publicly disclosed. However, it is marketed as a compound for "synthesis of the compound with anticancer activity".[1][2][3][4] This suggests it may target common pathways involved in cancer cell proliferation, survival, or metastasis. A hypothetical signaling pathway that is often targeted by anticancer agents is presented below. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, a frequent target in oncology drug discovery.

Figure 2. A simplified diagram of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways.

Conclusion and Future Directions

This compound is an investigational compound with potential applications in oncology research. While current public information is limited to its basic chemical properties and solubility, the provided guidelines on its handling and preparation are essential for initiating in vitro studies. Future research will be necessary to elucidate its specific mechanism of action, identify its molecular targets, and quantify its potency and efficacy in various cancer models. As more data becomes publicly available through scientific publications and conference proceedings, a more detailed understanding of this compound's therapeutic potential will emerge. Researchers are encouraged to consult scientific databases for future updates on this compound.

References

Methodological & Application

TNG462 (Vopimetostat): Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNG462, also known as vopimetostat, is a potent and selective, orally bioavailable, MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It is currently under investigation for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) deletion.[3][4] MTAP deletion, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[5][6] TNG462 leverages this by binding to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 in cancer cells with MTAP deletion while sparing healthy cells.[5][6] This targeted approach is based on the principle of synthetic lethality.[5] Preclinical and clinical studies have demonstrated the potential of TNG462 as a monotherapy and in combination with other targeted therapies.[7][8]

Mechanism of Action

In normal cells, the MTAP enzyme salvages adenine (B156593) and methionine from MTA. However, in cancer cells with MTAP gene deletion, the accumulation of MTA leads to a state of partial PRMT5 inhibition. TNG462 exploits this vulnerability by selectively binding to the PRMT5-MTA complex, thereby potently and selectively inhibiting its methyltransferase activity in MTAP-deleted cancer cells.[6] This inhibition of PRMT5, a key enzyme that methylates various proteins involved in cellular processes, induces DNA damage and cell cycle arrest at the G2/M phase, ultimately leading to cancer cell death.[9]

Preclinical Data Summary

In Vitro Activity

| Assay | Cell Line | Parameter | Value | Reference |

| Biochemical Potency | - | PRMT5·MTA Ki | ≤ 300 fM | [2] |

| Cellular SDMA IC50 | HAP1 MTAP-null | IC50 | 800 pM | [2] |

| Viability GI50 | HAP1 MTAP-null | GI50 | 4 nM | [2] |

| Selectivity | HAP1 MTAP-WT vs. MTAP-null | Fold Selectivity | 45-fold | [2][6] |

In Vivo Efficacy

| Model | Treatment | Dosing | Outcome | Reference |

| HCT116 MTAP-deleted xenografts | TNG462 | Oral administration | Selective inhibition of SDMA and tumor growth | [9] |

| Multiple MTAP-deleted xenograft models (including BXPC3 and DOHH2) | TNG462 | Oral administration | Inhibition of tumor growth | [9] |

| MTAP-null preclinical models | TNG462 in combination with KRAS or EGFR inhibitors | Oral administration | Significant tumor regressions | [8][10] |

| MTAP-null preclinical models | TNG462 | 60 mg/kg BID, orally | Generally well-tolerated with <5% body weight loss | [8] |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal growth inhibition (GI50) of TNG462 in MTAP-deleted and MTAP-proficient cancer cell lines.

Methodology:

-

Cell Culture: Culture MTAP-deleted (e.g., HCT116 MTAP-null) and MTAP-proficient (e.g., HCT116 MTAP-WT) cells in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of TNG462 and treat the cells for a specified duration (e.g., 72 hours).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 value.

Protocol 2: In-Cell Western for Symmetric Dimethylarginine (SDMA) Levels

Objective: To measure the pharmacodynamic effect of TNG462 by quantifying the inhibition of PRMT5 activity through SDMA levels.

Methodology:

-

Cell Culture and Treatment: Culture and treat MTAP-deleted cells with TNG462 as described in the viability assay protocol.

-

Cell Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde and permeabilize them with a detergent-based solution.

-

Blocking: Block non-specific antibody binding using a suitable blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SDMA.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Normalization: Use a cell stain to normalize the SDMA signal to the total cell number in each well.

-

Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity to determine the IC50 for SDMA inhibition.

Clinical Trial Application

TNG462 is being evaluated in a Phase 1/2 clinical trial (NCT05732831) for patients with advanced or metastatic solid tumors with a confirmed MTAP deletion.[4][11] The trial is designed as a dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of TNG462 as a single agent and in combination with other therapies.[11][12]

Inclusion Criteria for Clinical Trial (Selected): [4][13]

-

Age ≥18 years.

-

Confirmed histologic or cytologic diagnosis of a locally advanced, metastatic, and/or unresectable solid tumor.

-

Documented bi-allelic (homozygous) deletion of MTAP in a tumor.

-

ECOG Performance Score of 0 to 1.

Exclusion Criteria for Clinical Trial (Selected): [4][13]

-

Known allergies, hypersensitivity, or intolerance to TNG462.

-

Uncontrolled intercurrent illness.

-

Active infection requiring systemic therapy.

-

Central nervous system metastases with progressive neurological symptoms.

Conclusion

TNG462 represents a promising targeted therapy for a significant patient population with MTAP-deleted cancers. The provided protocols and data summary offer a foundation for researchers to further investigate the preclinical and potential clinical applications of this novel MTA-cooperative PRMT5 inhibitor. The unique mechanism of action, leveraging the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition, underscores the potential for a significant therapeutic window.

References

- 1. drughunter.com [drughunter.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TNG-462 by Tango Therapeutics for Pancreatic Ductal Adenocarcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 4. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clinicaltrials.stanford.edu]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Discovery of TNG462, a highly potent and selective MTA-cooperative PRMT5 inhibitor that is synthetic lethal for MTAP deleted cancers - American Chemical Society [acs.digitellinc.com]

- 7. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]

- 8. tangotx.com [tangotx.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Phase 1/2, multi-center, open-label study to evaluate the safety, tolerability, and preliminary anti-tumor activity of TNG462 as a single agent and in combination in patients with MTAP-deleted advanced or metastatic solid tumors. [mdanderson.org]

- 12. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]

- 13. Facebook [cancer.gov]

Application Notes and Protocols for TNG-0746132 in Cell Culture

A comprehensive guide for researchers, scientists, and drug development professionals on the application of the novel anticancer compound TNG-0746132 in a cell culture setting.

Introduction

This compound is a novel synthetic compound with demonstrated anticancer properties. This document provides detailed application notes and standardized protocols for its use in cell culture experiments. The information herein is intended to guide researchers in accurately assessing the biological activity of this compound, with a focus on reproducibility and adherence to best practices in cell-based assays.

Compound Specifications

A clear understanding of the physicochemical properties of this compound is critical for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₆H₂₂F₃N |

| Molecular Weight | 505.49 g/mol |

| Purity | >98% (recommended) |

| Appearance | Crystalline solid |

Preparation and Storage of this compound Stock Solutions

Proper handling and storage of this compound are paramount to maintaining its stability and activity.

Protocol for Reconstitution:

-

Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 2.5 mg/mL. For in vivo studies or specific cell culture media, alternative solvent systems can be used, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution in DMSO, add 1.978 mL of DMSO to 10 mg of this compound.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if precipitation occurs.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Application in Cell Culture: Cell Viability and Proliferation Assays

Assessing the effect of this compound on cell viability and proliferation is a primary application in cell culture. Standard colorimetric or luminescent assays are recommended.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell lines.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is still under investigation, preliminary data suggests its involvement in key cancer-related signaling pathways. The following diagram provides a hypothetical representation of a potential mechanism.

Troubleshooting and Further Applications

Common Issues and Solutions:

-

Compound Precipitation: If this compound precipitates in the cell culture medium, consider using a lower concentration or a different solvent system. Pre-warming the medium before adding the compound may also help.

-

High Variability in Results: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for adding compounds and reagents to minimize variability.

Further Applications:

-

Combination Studies: Investigate the synergistic effects of this compound with other known anticancer drugs.

-

Mechanism of Action Studies: Utilize techniques such as Western blotting, flow cytometry (for cell cycle and apoptosis analysis), and kinase profiling to further elucidate the molecular mechanism of this compound.

-

In Vivo Studies: Based on promising in vitro data, the efficacy of this compound can be evaluated in animal models of cancer.

By following these detailed application notes and protocols, researchers can effectively utilize this compound in their cell culture experiments to explore its potential as a novel anticancer agent.

References

Application Notes and Protocols: TNG-0746132 Dosage for Animal Models

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Search and Data Unavailability:

Extensive searches for publicly available data on the dosage of TNG-0746132 in animal models did not yield specific results for this compound. The information necessary to create detailed application notes, protocols, and visualizations as requested is not available in the public domain. The search results pertained to other pharmaceutical compounds or provided general guidance on toxicological studies in animal models.